

An In-depth Technical Guide to Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate

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Compound of Interest

Compound Name: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Cat. No.: B1353388

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate, a chiral heterocyclic compound, serves as a pivotal building block in modern medicinal chemistry. Its rigid, stereochemically defined piperazine core, equipped with orthogonal protecting groups, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and its critical role in the development of therapeutic agents, particularly antiviral drugs targeting the Hepatitis C virus (HCV). All quantitative data, experimental procedures, and synthetic workflows are presented to facilitate its application in research and drug development.

Chemical Identity and Physicochemical Properties

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is a derivative of piperazine-2-carboxylic acid, featuring a methyl ester at the 2-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen at the 4-position. The "(S)" designation indicates the stereochemistry at the chiral center (C2).

Structure:

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Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
IUPAC Name	Methyl (2S)-4-[(benzyloxy)carbonyl]piperazine-2-carboxylate	N/A
Synonyms	Methyl (S)-4-N-Cbz-piperazine-2-carboxylate	[1][2][3]
CAS Number	225517-81-7	[1]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₄	[1][3]
Molecular Weight	278.30 g/mol	[1][2][3]
Boiling Point	406.5 ± 45.0 °C (Predicted)	[4]
Density	1.212 g/cm ³ (Predicted)	[4]
Purity	Typically ≥97%	[2]
Storage	2-8°C, under inert gas (Nitrogen or Argon)	[4]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this specific compound is not readily available in public literature. The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent functional groups and data from structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.30 - 7.40	Multiplet	5H	Ar-H (Cbz group)
5.15	Singlet	2H	Ph-CH ₂ -O (Cbz group)
~4.30	Broad Multiplet	1H	N-CH (Piperazine C5-ax)
~4.05	Broad Multiplet	1H	N-CH-COO (Piperazine C2)
3.75	Singlet	3H	O-CH ₃ (Methyl ester)
~3.20	Multiplet	1H	N-CH (Piperazine C3-ax)
~3.05	Multiplet	2H	N-CH (Piperazine C6)
~2.90	Multiplet	1H	N-CH (Piperazine C3-eq)
~2.75	Multiplet	1H	N-CH (Piperazine C5-eq)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ , ppm)	Assignment
~171.5	C=O (Methyl ester)
~155.0	C=O (Cbz carbamate)
~136.5	Ar-C (Quaternary, Cbz)
~128.5	Ar-CH (Cbz)
~128.0	Ar-CH (Cbz)
~127.8	Ar-CH (Cbz)
~67.5	Ph-CH ₂ -O (Cbz)
~55.0	N-CH-COO (Piperazine C2)
~52.5	O-CH ₃ (Methyl ester)
~46.0	Piperazine C6
~44.0	Piperazine C3
~43.5	Piperazine C5

Experimental Protocols: Synthesis

A definitive, published experimental protocol for the direct synthesis of Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is not widely available. However, a plausible and efficient synthesis can be conducted via the direct esterification of its corresponding carboxylic acid precursor, which is commercially available.

Protocol: Esterification of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

This protocol describes a standard Fischer esterification method.

Materials:

- (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
- Methanol (MeOH), anhydrous

- Thionyl chloride (SOCl_2) or concentrated Sulfuric Acid (H_2SO_4)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** To a stirred solution of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
- **Acid Addition:** Add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution over 15-20 minutes. Alternatively, a catalytic amount of concentrated sulfuric acid (0.1 eq) can be used.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- **Neutralization:** Dissolve the resulting residue in dichloromethane or ethyl acetate. Carefully add saturated aqueous NaHCO_3 solution portion-wise until effervescence ceases and the pH of the aqueous layer is basic ($\sim\text{pH } 8$).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in

hexanes, to afford the final product as a pure oil or solid.

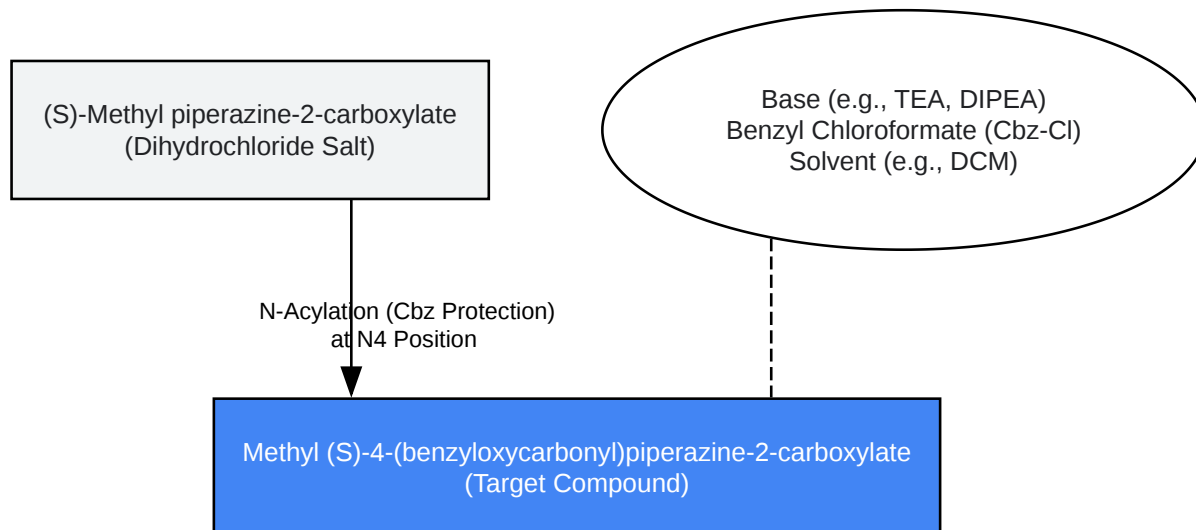
Applications in Drug Development & Synthetic Workflows

The primary value of Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate lies in its role as a chiral building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). The Cbz group at N4 and the methyl ester at C2 provide orthogonal protection, allowing for selective chemical modifications at the unprotected N1 position.

A prominent application is in the synthesis of direct-acting antiviral agents for Hepatitis C (HCV), such as Ledipasvir and Pibrentasvir, which target the viral NS5A protein.[5][6][7]

Logical Relationship: Synthesis of the Core Intermediate

The following diagram illustrates the logical steps to synthesize the title compound from a simpler, commercially available starting material, (S)-Methyl piperazine-2-carboxylate.

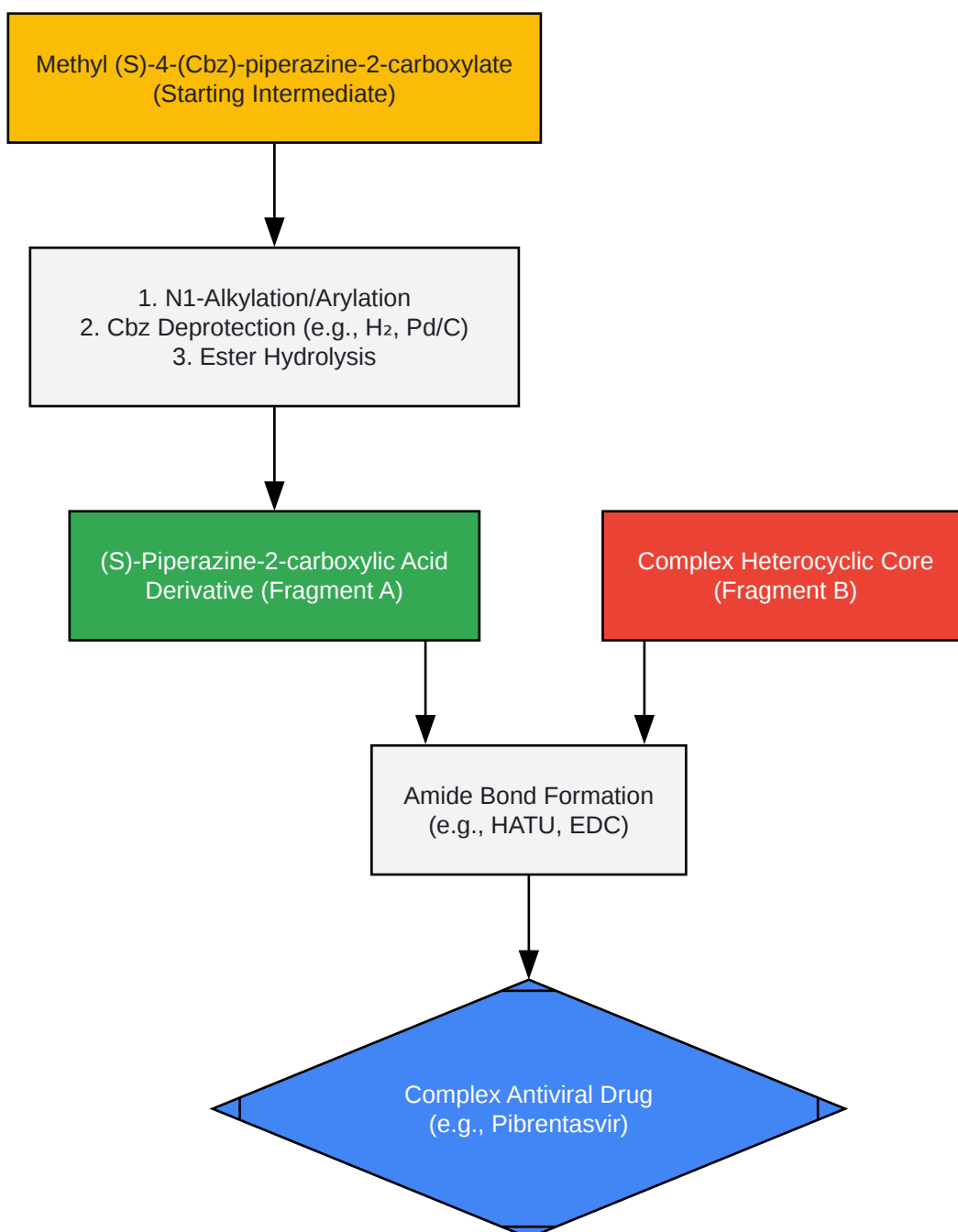


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Caption: Synthetic pathway for the N4-Cbz protection of (S)-Methyl piperazine-2-carboxylate.

Experimental Workflow: Intermediate for HCV NS5A Inhibitors

The chiral piperazine core is a key structural motif in several NS5A inhibitors. The following workflow demonstrates how an intermediate derived from the title compound can be incorporated into the synthesis of a complex antiviral agent like Pibrentasvir. This represents a multi-step process involving amide bond formation and coupling reactions.



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Caption: Generalized workflow for the use of the title compound in synthesizing HCV NS5A inhibitors.

Conclusion

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is a high-value, versatile intermediate for asymmetric synthesis. Its pre-defined stereochemistry and differential protection scheme enable chemists to perform selective and predictable modifications, streamlining the construction of complex, chiral molecules. Its demonstrated utility in the synthesis of potent antiviral agents underscores its importance in drug discovery pipelines. The data and protocols provided in this guide are intended to support researchers in leveraging this key building block for the advancement of medicinal chemistry and the development of novel therapeutics.

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